8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol
Description
Properties
IUPAC Name |
8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-11-4-1-3-9(7-11)6-8(12)2-5-13-9/h8,12H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZLYMZXSMZJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CCO2)O)CN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by the presence of nitrogen and oxygen heteroatoms, which contribute to its chemical reactivity and biological properties. The IUPAC name reflects its complex structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2097948-37-1 |
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.34 g/mol |
Synthesis
The synthesis of 8-amino derivatives typically involves the formation of the spirocyclic core followed by functionalization. A common method includes reductive amination of a spirocyclic ketone or aldehyde with an appropriate amine under controlled conditions. For example, the reaction of 1-oxa-9-azaspiro[5.5]undecan-4-one with 3-aminopropylamine in the presence of sodium cyanoborohydride yields the desired compound.
The biological activity of 8-amino compounds often involves interactions with various molecular targets, including enzymes and receptors. The presence of amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which can modulate target activity. The spirocyclic structure enhances binding affinity and specificity due to its unique spatial configuration .
Antitumor Activity
Recent studies have explored the antitumor potential of 8-amino derivatives. For instance, a series of compounds related to this structure demonstrated moderate to potent activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. One derivative exhibited an IC50 value as low as 0.10 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
Study on Antitumor Efficacy
A study focused on the synthesis and evaluation of a series of spirocyclic compounds revealed that certain derivatives showed strong antiproliferative effects in vitro. The compound with the most potent activity was noted for inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal human umbilical vein endothelial cells (HUVEC), suggesting a favorable therapeutic index .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6d | A549 | 0.26 |
| Compound 8d | MDA-MB-231 | 0.10 |
| Compound 6b | HeLa | 0.18 |
This study underscores the potential for developing these compounds as targeted cancer therapies.
In Vitro Analysis
Flow cytometry analyses indicated that treatment with specific derivatives led to cell cycle arrest in the G2 phase in MDA-MB-231 cells, highlighting their mechanism as cell cycle modulators. Apoptosis assays further confirmed that these compounds could effectively increase early-stage apoptosis percentages compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-ol Derivatives
- Key Differences: In Eli Lilly’s LY2881835 analogs, the nitrogen is positioned at 9-aza instead of 8-aza, and the amino group is replaced with tertiary amines (e.g., N-Boc-protected derivatives). This modification alters receptor-binding kinetics due to steric and electronic effects .
- Synthetic Accessibility : The 9-aza derivatives are synthesized via secondary alcohol manipulation of N-Boc-protected precursors, achieving multigram-scale production .
- Biological Activity : These compounds exhibit FFA1 agonist activity, with potency influenced by peripheral substituents (e.g., benzyl or heteroaryl groups) .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
- Structural Variance: Features a 4-aza nitrogen and a phenyl group at position 3.
- Synthetic Yield: Lower yield (30%) compared to 8-amino/9-aza derivatives, highlighting challenges in stereochemical control during spirocyclic synthesis .
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1785761-76-3)
- Substituent Impact : The benzyl group at position 9 enhances lipophilicity (logP ~2.8), which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Purity and Availability : Commercially available at 95% purity, indicating robust synthetic protocols for N-alkylated spirocycles .
1,9-Dioxaspiro[5.5]undecan-4-ol Derivatives
- Functional Groups : Replaces one nitrogen with a second oxygen (1,9-dioxa), creating a more polar scaffold. Methanesulfonate and toluenesulfonate derivatives (e.g., CAS 503551-86-8) are used as intermediates for further functionalization .
- Physicochemical Properties: Higher molecular polarity (calculated LogP = 1.2 for methanesulfonate) compared to amino-substituted analogs, affecting pharmacokinetic profiles .
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione Derivatives
- Ring Size and Conformation : Smaller spiro[4.5] system introduces strain, altering binding pocket compatibility. The diketone groups enable hydrogen bonding with target proteins, as seen in kinase inhibitors .
Comparative Data Table
Research Findings and Implications
- Positional Isomerism: The 8-aza vs. 9-aza configuration significantly impacts FFA1 binding. Molecular docking studies suggest that the 8-amino group aligns better with polar residues in the FFA1 active site .
- Solubility-Stability Trade-offs : Benzyl-substituted derivatives (e.g., 9-Bn) exhibit improved metabolic stability but require formulation adjustments due to low water solubility .
- Synthetic Challenges : Lower yields in cyclopropylamine-functionalized spirocycles (e.g., 30% ) underscore the need for optimized catalysts or protecting-group strategies.
Preparation Methods
Synthetic Strategy Overview
The synthesis of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol typically involves:
- Construction of the spirocyclic bicyclic framework (the 1-oxa-8-azaspiro[5.5]undecane core)
- Introduction or manipulation of functional groups at key positions (amino group at position 8 and hydroxyl group at position 4)
- Protection and deprotection steps to control reactivity during multi-step synthesis
Key Synthetic Routes and Methods
Starting Materials and Building Blocks
Formation of the Spirocyclic Core
- The spirocyclic core is constructed by intramolecular cyclization reactions, often involving nucleophilic attack of an amino group on a suitably positioned electrophilic center.
- Secondary alcohol intermediates are key, such as the N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol, which can be modified to introduce the amino group at the 8-position.
Functional Group Introduction and Modification
- The amino group at position 8 is typically introduced via amination reactions or by selective deprotection of protected amine precursors.
- The hydroxyl group at position 4 is introduced or retained from the precursor alcohol.
- Protection groups like Boc (tert-butyloxycarbonyl) are used to protect the amine during synthetic steps and are removed in the final stages.
Representative Synthetic Sequence (Based on Literature)
Detailed Research Findings
- A significant study explored the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives, including amino and hydroxyl functionalized analogs, as part of drug discovery efforts targeting G-protein coupled receptors such as FFA1 (GPR40).
- The synthetic approach utilized a secondary alcohol intermediate derived from N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol, which was accessible on a multigram scale, enabling diverse functionalization.
- The amino group introduction was achieved post-spirocycle formation, ensuring regioselectivity and stereochemical integrity.
- The final compound showed promising biological activity when incorporated into pharmacophores, underscoring the importance of precise synthetic control in preparing such spirocyclic amino alcohols.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Cyclization | Formation of spirocyclic core via nucleophilic attack within a precursor molecule | Efficient ring closure, high regioselectivity | Requires precise precursor design |
| Boc Protection/Deprotection | Use of Boc group to protect amine during synthesis | Protects amine functionality, easy removal | Adds steps to synthesis |
| Amination/Reactions on Alcohol | Conversion of hydroxyl or precursor groups to amino group | Allows selective functionalization | May require harsh conditions or catalysts |
| Multigram Scale Synthesis | Demonstrated scalability of intermediate synthesis | Enables practical application | Scale-up may require optimization |
Notes on Analytical and Purification Techniques
- Purification of intermediates and final products typically involves chromatographic techniques such as flash chromatography.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.
- Stereochemical configuration is often confirmed by chiral chromatography or X-ray crystallography when necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
